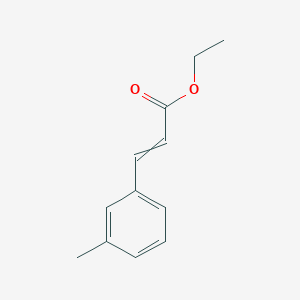

Ethyl 3-methylcinnamate

Vue d'ensemble

Description

Ethyl 3-methylcinnamate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Ethyl 3-methylcinnamate has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Its effectiveness is particularly noted against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations suggesting potent activity comparable to established antibiotics . The compound functions by disrupting microbial cell membranes, leading to cell death.

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cells. For instance, studies have reported that this compound can induce apoptosis in HeLa cells (cervical cancer) and other cancer cell lines, highlighting its potential as a natural anticancer agent .

Applications in Cosmetics

Due to its aromatic properties and biological activities, this compound is increasingly utilized in the cosmetic industry. Its applications include:

- Fragrance Component : The compound is valued for its pleasant scent, making it a popular ingredient in perfumes and scented products.

- Skin Care Formulations : this compound is incorporated into formulations aimed at improving skin health due to its anti-inflammatory and antimicrobial properties. It may help in treating acne and other skin conditions by reducing inflammation and bacterial load on the skin .

- UV Protection : Some studies suggest that this compound may possess UV-filtering capabilities, contributing to the formulation of sunscreens and protective skincare products.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study on Anti-Inflammatory Effects : A study evaluated the impact of this compound on inflammation models using carrageenan-induced paw edema in rats. Results showed a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory properties .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibited a minimum inhibitory concentration of 500 µg/mL against Staphylococcus aureus , showcasing its potential as an antimicrobial agent in clinical settings .

- Cosmetic Formulation Research : A formulation containing this compound was tested for skin irritation and efficacy as an anti-acne treatment. The results indicated reduced acne lesions and minimal irritation, supporting its use in cosmetic products aimed at improving skin health .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Ethyl 3-methylcinnamate undergoes hydrogenation via catalytic processes to reduce double bonds. Key observations include:

-

Catalysts : Palladium on carbon (Pd/C) or similar catalysts are employed under high-pressure hydrogenation conditions to convert the α,β-unsaturated ester to saturated derivatives .

-

Efficiency : Functional conversion (hydrogenation) of cinnamate derivatives demonstrates high efficiency, with F1-scores of 0.94 in classification models, indicating robust and reliable outcomes .

-

Analytical Monitoring : Reaction progress is tracked via GC-MS or TLC, with NMR spectroscopy used to confirm structural changes .

Epoxidation with m-CPBA

The compound undergoes epoxidation to form ethyl (E)-3-methyl-3-phenylglycidate ("strawberry aldehyde") using m-chloroperbenzoic acid (m-CPBA):

Fischer Esterification

This compound can be synthesized via Fischer esterification of 3-methylcinnamic acid and ethanol:

-

Conditions : Heating at ~70°C for several hours, followed by distillation or chromatography.

-

Yield Optimization : Temperature control and stoichiometric ratios are critical. For analogous methyl cinnamate, yields range from 34% to 98%, with higher yields in research settings .

Heck Reaction Catalyzed by Co Nanoparticles

Cobalt hollow nanospheres catalyze cross-coupling reactions, including the synthesis of (E)-ethyl 3-methylcinnamate:

-

Product Analysis :

Antimicrobial Activity

The compound exhibits selective antimicrobial effects, attributed to membrane disruption:

Analytical Characterization

Key spectroscopic methods for structural elucidation include:

-

NMR :

Data-Driven Reaction Insights

Machine learning models highlight trends in reaction efficiency:

-

Class Distribution :

Comparative Reaction Yields

| Reaction Type | Yield | Key Factors |

|---|---|---|

| Epoxidation | 59% | m-CPBA, controlled cooling |

| Fischer Esterification | 34–98% | Acid catalyst, heating duration |

| Heck Reaction | ~75% | Co nanoparticles, reaction temperature |

This compound’s reactivity spans catalytic transformations, biological interactions, and analytical characterization. Its role in hydrogenation, epoxidation, and esterification underscores its utility in organic synthesis, while its antimicrobial properties highlight its potential in applied fields. Diverse spectroscopic and computational tools further enhance its analytical and predictive capabilities.

Propriétés

Formule moléculaire |

C12H14O2 |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

ethyl 3-(3-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |

Clé InChI |

QQRJPDCUZPIHFK-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=CC1=CC=CC(=C1)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.